![molecular formula C17H13ClN2O B2641805 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956986-03-1](/img/structure/B2641805.png)
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring . The presence of the aldehyde functional group (-CHO) suggests that it may participate in various chemical reactions characteristic of aldehydes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrazole ring, phenyl group, and aldehyde functional group would contribute to the overall structure .Chemical Reactions Analysis
The compound, due to the presence of the aldehyde group, could potentially undergo nucleophilic addition reactions. The chlorobenzyl group might also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar aldehyde group could influence its solubility in different solvents . The compound is likely to be a solid at room temperature .Scientific Research Applications
Crystal Structure and Properties
The compound 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (C14H12Cl2N2O) has an orthorhombic crystal structure with the following parameters:
The crystallographic data and fractional atomic coordinates are available in the supplementary materials . Notably, the compound contains chlorine atoms (Cl1 and Cl2), oxygen (O1), nitrogen (N1, N2), and carbon (C1 to C14) atoms.
Inhibition of 1-Deoxy-d-xylulose 5-phosphate Synthase (DXS)
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: is an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) with an IC50 value of 1.0 μM. DXS is a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. This inhibition may have implications in antimicrobial research .
Synthesis of Quinoline Derivatives
The compound can be used as a starting material for synthesizing quinoline derivatives. For instance, it can undergo a three-step procedure to yield 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. The synthesis involves O-propargylation followed by a copper-catalyzed 1,3-dipolar cycloaddition sequence .
Mechanism of Action
Target of Action
It’s known that similar compounds often target enzymes or receptors involved in key biological processes .
Mode of Action
Similar compounds often interact with their targets through processes like electrophilic aromatic substitution . In such reactions, the compound forms a sigma-bond with the target, generating an intermediate, which then undergoes further reactions .
Biochemical Pathways
Similar compounds often affect pathways involving the biodegradation of aromatic compounds . These pathways can lead to the breakdown of the compound into less harmful substances .
Pharmacokinetics
The crystal structure of a similar compound has been studied, which could provide insights into its bioavailability .
Result of Action
Similar compounds often result in the formation of new compounds through reactions like electrophilic aromatic substitution .
Action Environment
Similar compounds have been studied in various environments, including solvent-free conditions , which could influence their reactivity and stability.
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGRCLIMEYDNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.